1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Overview
Description
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
If it does indeed target tubulin, it may interfere with microtubule dynamics, disrupting cell division and other cellular processes .
Biochemical Pathways
If it targets tubulin, it could impact the mitotic spindle assembly, intracellular transport, and cell shape maintenance .
Result of Action
If it acts on tubulin, it could potentially lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This interaction suggests that this compound may influence inflammatory responses and other cellular processes regulated by NF-kappaB.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has shown considerable cytotoxicity against human prostate cancer cell line DU-145 with IC50 values of 0.68 μM . This compound influences cell function by inhibiting microtubule assembly formation, which is crucial for cell division and intracellular transport . Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits microtubule assembly formation in DU-145 cells, which is essential for maintaining cell structure and function . This inhibition disrupts cellular processes, leading to cytotoxic effects. Furthermore, its interaction with NF-kappaB suggests a role in modulating gene expression and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazo[4,5-b]pyridine with acetic anhydride in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
Uniqueness
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674133 | |
Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-80-4 | |
Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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